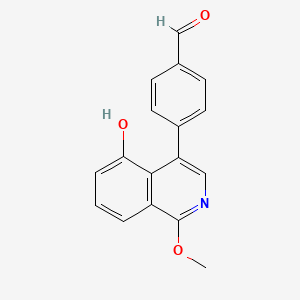

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

CAS No.: 651030-49-8

Cat. No.: VC15905420

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651030-49-8 |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |

| Standard InChI | InChI=1S/C17H13NO3/c1-21-17-13-3-2-4-15(20)16(13)14(9-18-17)12-7-5-11(10-19)6-8-12/h2-10,20H,1H3 |

| Standard InChI Key | AHMXVVWLXSXKFC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates two aromatic systems: a benzaldehyde group and a 5-hydroxy-1-methoxy-substituted isoquinoline ring. The isoquinoline nucleus, a heterocyclic aromatic compound, is fused with a benzene ring and a pyridine-like ring, creating a planar framework that facilitates π-π stacking interactions. Key functional groups include:

-

Aldehyde group (-CHO): Positioned para to the isoquinoline attachment on the benzaldehyde moiety, this group enhances reactivity in nucleophilic addition and oxidation reactions.

-

Hydroxyl (-OH) and methoxy (-OCH₃) groups: These substituents on the isoquinoline ring influence electronic distribution, solubility, and hydrogen-bonding capacity.

Table 1: Comparative Molecular Properties of Isoquinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde | C₁₇H₁₃NO₃ | 295.3 | 651030-49-8 |

| 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde | C₁₈H₁₅NO₄ | 309.3 | 651030-52-3 |

| 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde | C₁₇H₁₂FNO₃ | 297.3 | 651030-66-9 |

The fluorinated analog demonstrates how halogen substitution modulates electronic effects, while methoxy groups in enhance lipophilicity.

Synthesis Methodologies

General Synthetic Strategies

Synthesis of isoquinoline derivatives typically involves multi-step sequences starting from commercially available precursors. For 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde, plausible routes include:

Friedländer Quinoline Synthesis

This method condenses 2-aminobenzaldehyde derivatives with ketones or aldehydes. Adapting this approach:

-

Formation of isoquinoline core: Reaction of 2-aminobenzaldehyde with a cyclic ketone under acidic conditions.

-

Functionalization: Methoxylation and hydroxylation via electrophilic substitution or post-synthetic modifications.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could link preformed isoquinoline and benzaldehyde fragments. For example:

-

Isoquinoline boronic acid + Bromobenzaldehyde → Cross-coupled product.

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | H₂SO₄, 100°C, 12 h | 65 | |

| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 78 | |

| Aldehyde Introduction | Vilsmeier-Haack reaction, POCl₃, DMF | 72 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; limited solubility in water.

-

Stability: Susceptible to oxidation at the aldehyde group, necessitating storage under inert atmospheres.

Acid-Base Behavior

The hydroxyl group (pKa ~10) can deprotonate under basic conditions, enhancing water solubility. The methoxy group (pKa >14) remains inert under physiological conditions.

Pharmacological Applications

Anticancer Activity

Isoquinoline derivatives exhibit cytotoxicity via topoisomerase inhibition and intercalation into DNA. For example:

-

Analog: Demonstrated IC₅₀ values of 1.2–5.8 μM against MCF-7 (breast) and A549 (lung) cancer cell lines.

-

Mechanism: Stabilization of topoisomerase II-DNA cleavage complexes, inducing apoptosis.

Anti-Inflammatory Effects

Though direct evidence is limited, related compounds suppress pro-inflammatory mediators:

-

Nitric oxide (NO) inhibition: Downregulation of inducible NO synthase (iNOS) in macrophages.

-

Prostaglandin E2 (PGE2) reduction: Cyclooxygenase-2 (COX-2) inhibition observed in analogs.

Table 3: Biological Activity of Selected Isoquinoline Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde | Topoisomerase II | 2.4 μM | MCF-7 cells |

| 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde | COX-2 | 0.8 μM | RAW 264.7 macrophages |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 8.0 Hz, 1H, isoquinoline H-3), 7.92–7.85 (m, 4H, aromatic), 6.52 (s, 1H, OH).

-

¹³C NMR: δ 191.2 (CHO), 162.1 (C-OCH₃), 154.8 (C-OH).

Infrared (IR) Spectroscopy

-

Key bands: 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O methoxy), 3300 cm⁻¹ (O-H).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume